molecular formula C9H7BrF4O2 B2658203 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene CAS No. 134151-62-5

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene

Cat. No.: B2658203
CAS No.: 134151-62-5
M. Wt: 303.051
InChI Key: WPESGYHELNOJSC-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene (CAS: 220004-17-1) is a brominated aryl ether featuring a para-methoxy group and a 2-bromo-1,1,2,2-tetrafluoroethoxy substituent. Its molecular formula is C₉H₇BrF₄O₂, with an average molecular weight of 319.05 g/mol . This compound is synthesized via fluoroalkylation of 4-methoxyphenol with 1,2-dibromotetrafluoroethane, followed by purification to achieve 95% purity . It serves as a key intermediate in synthesizing thermally stable polymers and agrochemicals, owing to the electron-withdrawing effects of fluorine and bromine, which enhance stability and reactivity .

Properties

IUPAC Name

1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O2/c1-15-6-2-4-7(5-3-6)16-9(13,14)8(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPESGYHELNOJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the fluorinated ethoxy group.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with fluorinated moieties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards certain biological targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

(a) 1-Bromo-4-(tetrafluoroethoxy)benzene (CAS: 68834-05-9)
  • Molecular Formula : C₈H₅BrF₄O
  • Key Differences : Lacks the methoxy group, reducing steric hindrance and altering electronic properties.
  • Applications : Primarily used in Pd-catalyzed cross-coupling reactions. Reactivity in direct arylations is lower compared to the para-methoxy variant due to reduced electron-donating effects .
(b) 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)anisole (CAS: 220004-17-1)
  • Molecular Formula : C₉H₇BrF₄O₂ (same as the target compound)
  • Key Differences : Methoxy group is in the ortho position instead of para. This positional isomer exhibits distinct reactivity in electrophilic substitution reactions due to steric and electronic effects .

Functional Group Variants

(a) 2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)
  • Molecular Formula : C₉H₉BrO₂
  • Key Differences: Contains an acetophenone moiety instead of a tetrafluoroethoxy group. The ketone group increases electrophilicity but reduces thermal stability.
  • Applications : Used as a pharmaceutical intermediate under controlled conditions .
(b) Tetraconazole (Agrochemical, CAS: 112281-77-3)
  • Molecular Formula : C₁₃H₁₁Cl₂F₄N₃O
  • Key Differences : Incorporates a triazole ring and chlorophenyl group. The tetrafluoroethoxy group enhances fungicidal activity by improving lipophilicity and metabolic stability .

Fluorinated Ethers with Varying Halogenation

(a) 2-Bromotetrafluoroethyl Trifluorovinyl Ether (CAS: 85737-06-0)
  • Molecular Formula : C₄BrF₇O
  • Key Differences: Contains a trifluorovinyl group instead of a methoxybenzene ring. This compound is a monomer for fluoropolymers, offering superior chemical resistance but lower thermal stability compared to aryl-substituted variants .
(b) Hexaflumuron (CAS: 86479-06-3)
  • Molecular Formula : C₁₆H₈Cl₂F₄N₂O₃
  • Key Differences : A benzoylurea insecticide with a tetrafluoroethoxy group. The presence of chlorine and fluorine enhances environmental persistence and target specificity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Applications
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene 220004-17-1 C₉H₇BrF₄O₂ 319.05 95% Polymer synthesis, agrochemical intermediates
1-Bromo-4-(tetrafluoroethoxy)benzene 68834-05-9 C₈H₅BrF₄O 273.02 95% Cross-coupling reactions
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ 247.06 100% Pharmaceutical intermediates
Tetraconazole 112281-77-3 C₁₃H₁₁Cl₂F₄N₃O 372.15 11.6% (formulation) Fungicide
2-Bromotetrafluoroethyl Trifluorovinyl Ether 85737-06-0 C₄BrF₇O 276.93 97% Fluoropolymer production

Research Findings and Reactivity Insights

  • Electronic Effects : The para-methoxy group in this compound donates electrons via resonance, counterbalancing the electron-withdrawing effects of fluorine and bromine. This balance makes it highly reactive in Pd-catalyzed arylations (yields: 60–89%) without cleavage of the tetrafluoroethoxy group .
  • Thermal Stability: Polymers derived from this compound exhibit glass transition temperatures (Tg) exceeding 150°C, outperforming analogs with non-fluorinated ether linkages .
  • Safety Profile : Brominated compounds require stringent handling (e.g., skin/eye protection) due to toxicity risks, while fluorinated analogs pose environmental persistence concerns .

Biological Activity

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. Its unique structure, featuring both bromine and tetrafluoroethoxy groups, suggests potential biological activities that merit detailed investigation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria and fungi. The presence of the bromine atom is believed to enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using human cancer cell lines to evaluate the potential anticancer properties of this compound. Preliminary results suggest that it may induce apoptosis in certain cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)25Induction of apoptosis via ROS generation
MCF-7 (Breast Cancer)30Cell cycle arrest and apoptosis
A549 (Lung Cancer)20Disruption of mitochondrial function

Case Studies

A notable case study involved the application of this compound in a drug formulation aimed at enhancing bioavailability. Researchers found that the incorporation of this compound into lipid-based carriers improved the solubility and absorption of poorly soluble drugs.

Mechanistic Insights

The biological activity of this compound is hypothesized to stem from its ability to interact with cellular targets such as enzymes and receptors. Studies using molecular docking simulations suggest that it may bind to specific protein targets involved in cell signaling pathways related to growth and apoptosis.

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